3-Bromo-7-methylpyrazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
3-bromo-7-methylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-3-2-4-8-7(9)5-10-11(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRZICKHSORBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C=NN12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514303-65-1 | |
| Record name | 3-bromo-7-methylpyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methylpyrazolo[1,5-a]pyridine typically involves the bromination of 7-methylpyrazolo[1,5-a]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-7-methylpyrazolo[1,5-a]pyridine .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 3-bromo-7-methylpyrazolo[1,5-a]pyridine, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can selectively inhibit certain kinases involved in cancer progression .
1.2 Enzyme Inhibition
this compound has been identified as a potential inhibitor of adaptor-associated kinase 1 (AAK1), which is implicated in several neurological disorders and cancers. AAK1 plays a crucial role in clathrin-mediated endocytosis, and its inhibition could lead to therapeutic strategies against diseases like Alzheimer's and Parkinson's disease . The compound's ability to modulate AAK1 activity opens avenues for treating conditions characterized by aberrant endocytic processes.
1.3 Neuropharmacology
The compound is also being explored for its neuropharmacological properties. As an AAK1 inhibitor, it may provide benefits in managing cognitive deficits associated with schizophrenia and bipolar disorder. The modulation of AAK1 could potentially ameliorate symptoms related to these conditions by influencing neurotransmitter receptor recycling and synaptic plasticity .
Material Science Applications
2.1 Fluorescent Properties
Recent studies have highlighted the photophysical properties of pyrazolo[1,5-a]pyridine derivatives, including this compound. These compounds have been investigated as potential fluorophores due to their strong light absorption and emission characteristics. Such properties make them suitable candidates for applications in imaging technologies and biosensors . Their ability to serve as lipid droplet biomarkers in cellular studies further exemplifies their versatility in material science applications .
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions of appropriate precursors. Recent advancements in synthetic methodologies allow for the efficient preparation of various substituted pyrazolo[1,5-a]pyridines with tailored properties for specific applications. Techniques such as microwave-assisted synthesis have improved yields and reduced reaction times significantly, facilitating the exploration of diverse derivatives with enhanced biological activity or photophysical properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-Bromo-7-methylpyrazolo[1,5-a]pyridine varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved are specific to the enzyme or receptor being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of bromine significantly impacts reactivity. For example, 3-bromo derivatives (e.g., the target compound) are optimal for Suzuki-Miyaura couplings at C3, whereas 7-bromo derivatives (e.g., 7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid) allow modifications at C7 .
- Electronic Effects : Fluorine in 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine enhances electrophilicity, facilitating nucleophilic aromatic substitutions .
Pyrazolo[1,5-a]pyridines with Varied Substituents
Non-brominated derivatives highlight the scaffold’s adaptability:
Key Observations :
- Bulkier Groups : Ibudilast’s isobutyryl and isopropyl groups enhance lipophilicity, improving blood-brain barrier penetration .
- Hybrid Scaffolds : Substitution with heteroaromatic groups (e.g., pyridyl) broadens biological activity, as seen in antibacterial imidazo-pyridine hybrids .
Pyrazolo[1,5-a]pyrimidine Analogues
Pyrazolo[1,5-a]pyrimidines, which replace the pyridine ring with pyrimidine, exhibit distinct pharmacological profiles:
Key Observations :
- Pyrimidine vs. Pyridine : The pyrimidine ring increases hydrogen-bonding capacity, enhancing interactions with kinase ATP-binding pockets .
- Brominated Analogues : Bromine in pyrazolo-pyrimidines (e.g., 3-bromo-N-[...]-amine) improves binding affinity in computational studies .
Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridines, differing in nitrogen atom placement, serve diverse roles:
Key Observations :
Biological Activity
3-Bromo-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole and pyridine ring system. The presence of the bromine atom at the 3-position and a methyl group at the 7-position significantly influences its chemical reactivity and biological properties.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Kinase Inhibition : It has been identified as an inhibitor of various kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to decreased cell proliferation and survival, making it a candidate for anticancer therapies .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This interaction could have implications for psychopharmacological applications .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, although detailed investigations are still required to elucidate its efficacy and mechanism .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Properties
A study explored the anticancer potential of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 0.5 to 2 µM across different cell types. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation, leading to apoptosis in treated cells .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The compound showed promising results with MIC values of 10 µg/mL against both pathogens. Further studies revealed that it disrupted cell membrane integrity, contributing to its antimicrobial effects .
Research Findings
Recent studies have highlighted several important aspects regarding the biological activity of this compound:
- Selectivity : Research indicates that this compound exhibits selectivity for certain kinase targets over others, which is crucial for minimizing off-target effects in therapeutic applications .
- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics in vivo. However, further investigations are necessary to fully understand its metabolic profile and bioavailability .
- Toxicity Profile : Toxicity assessments have shown that while the compound is effective against target cells, it maintains a relatively low cytotoxicity against normal human cells, indicating a potential therapeutic window for clinical applications .
Q & A
Basic: What are the standard protocols for synthesizing 3-Bromo-7-methylpyrazolo[1,5-a]pyridine?
Methodological Answer:
The synthesis typically involves halogenation and cyclization steps. For example, bromination at position 3 can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while methylation at position 7 may employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Recrystallization from polar aprotic solvents like DMF or ethanol is critical for purification, as highlighted in protocols for analogous pyrazolo[1,5-a]pyrimidines . Key parameters include:
- Reaction temperature: 60–90°C for cyclization.
- Solvent systems: Pyridine or DMF for intermediate stabilization.
- Yield optimization: Use of silylformamidine derivatives to enhance regioselectivity .
Advanced: How can functionalization at position 7 be optimized for diverse substituents?
Methodological Answer:
Position 7 functionalization often employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). For instance, substituting the methyl group with aryl or heteroaryl moieties requires:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands to enhance stability.
- Base selection : Cs₂CO₃ or K₃PO₄ in toluene/ethanol mixtures.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 15–30 min at 120°C) while maintaining yields >80% .
Contradictions in reactivity (e.g., competing C–H activation) can be mitigated by pre-functionalizing the pyrazole ring with directing groups .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. For example, the methyl group at position 7 appears as a singlet at δ ~2.5 ppm, while bromine deshields adjacent protons .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 227.0).
- Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N values indicate impurities .
Advanced: How to resolve spectral contradictions in substituted derivatives?
Methodological Answer:
Spectral overlaps (e.g., pyrazole vs. pyridine protons) can be addressed via:
- Variable-temperature NMR : Elevating temperature (e.g., 110°C in DMSO-d₆) resolves dynamic broadening .
- 2D techniques (HSQC, HMBC) : Correlate ¹H-¹³C couplings to confirm connectivity.
- Isotopic labeling : Introduce deuterated analogs to simplify splitting patterns .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to volatile intermediates (e.g., methylating agents).
- Waste disposal : Halogenated byproducts require segregation and incineration .
Advanced: How to address contradictions in elemental analysis data?
Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopic intermediates. Solutions include:
- Repetitive recrystallization : Use mixed solvents (e.g., hexane/ethyl acetate) to remove traces of DMF.
- Thermogravimetric analysis (TGA) : Confirm solvent-free crystals.
- High-resolution mass spectrometry (HRMS) : Cross-validate purity when C/H/N deviations exceed 0.4% .
Basic: What are the storage conditions for long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Desiccation : Use silica gel packs to avoid hydrolysis of the bromine substituent.
- Solvent compatibility : Avoid DMSO for stock solutions due to slow decomposition .
Advanced: What strategies enhance regioselectivity in electrophilic substitution?
Methodological Answer:
Regioselectivity at position 3 vs. 7 is influenced by:
- Directing groups : Acetyl or nitro groups at position 4 direct electrophiles to position 3.
- Lewis acids : FeCl₃ or AlCl₃ polarize the ring, favoring bromination at electron-rich positions.
- Computational modeling : DFT calculations (e.g., Fukui indices) predict reactive sites .
Basic: How to validate synthetic yields against competing side reactions?
Methodological Answer:
- HPLC monitoring : Use C18 columns (MeCN/H₂O gradient) to track byproducts.
- Kinetic studies : Vary reaction time/temperature to identify optimal windows.
- Isolation protocols : Column chromatography (SiO₂, hexane/EtOAc) separates regioisomers .
Advanced: What are emerging applications in medicinal chemistry?
Methodological Answer:
Recent studies highlight:
- Kinase inhibition : The bromine atom enhances binding to ATP pockets (IC₅₀ ~50 nM in JAK2 assays).
- SAR optimization : Methyl-to-aryl substitution at position 7 improves metabolic stability.
- Proteolysis-targeting chimeras (PROTACs) : The pyrazolo core serves as a linker for E3 ligase recruitment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
